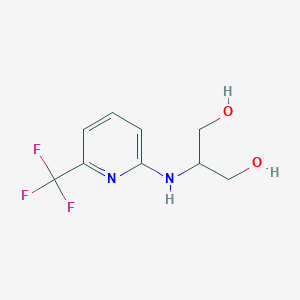

2-((6-(Trifluoromethyl)pyridin-2-yl)amino)propane-1,3-diol

Description

2-((6-(Trifluoromethyl)pyridin-2-yl)amino)propane-1,3-diol is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, an amino (-NH-) substituent at the 2-position, and a propane-1,3-diol chain. This structure confers unique physicochemical properties:

- Trifluoromethyl group: Enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature.

- Propane-1,3-diol moiety: Provides two hydroxyl groups, enhancing hydrophilicity and crystallinity.

Properties

IUPAC Name |

2-[[6-(trifluoromethyl)pyridin-2-yl]amino]propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c10-9(11,12)7-2-1-3-8(14-7)13-6(4-15)5-16/h1-3,6,15-16H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKXSEGINNIPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NC(CO)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Trifluoromethyl)pyridin-2-yl)amino)propane-1,3-diol typically involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with a suitable diol derivative under specific reaction conditions. One common method includes the use of protective groups to ensure selective reactions at desired positions, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-((6-(Trifluoromethyl)pyridin-2-yl)amino)propane-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-((6-(Trifluoromethyl)pyridin-2-yl)amino)propane-1,3-diol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-(Trifluoromethyl)pyridin-2-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

(a) 2-(Pyridin-2-yl)propane-1,3-diol (CAS: 49745-42-8)

- Structure : Pyridine ring at position 2 linked to propane-1,3-diol .

- Key Differences: Lacks the trifluoromethyl and amino groups.

- Properties :

- Reduced lipophilicity (logP likely lower than the target compound).

- Lower metabolic stability due to absence of -CF₃.

- Simpler synthesis (direct alkylation of pyridine).

(b) 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Structure: Pyridine with amino and fluoro substituents, linked to propan-1-ol .

- Key Differences: Fluorine instead of -CF₃; propanol chain instead of diol.

- Properties :

- Moderate electron-withdrawing effects (fluoro < -CF₃).

- Reduced solubility compared to diol-containing analogs.

(c) 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Non-Pyridine Derivatives

(a) 2-(4-Hydroxyphenyl)propane-1,3-diol

- Structure : Phenyl ring with hydroxyl group linked to propane-1,3-diol .

- Key Differences: Aromatic system (phenyl vs. pyridine); phenolic -OH instead of pyridyl nitrogen.

- Properties: Higher acidity (phenolic -OH pKa ~10 vs. pyridine’s basic nitrogen). Potential for antioxidant activity due to phenolic structure.

(b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Thiophene ring with methylamino and propanol groups .

- Key Differences: Thiophene heterocycle vs. pyridine; methylamino group.

- Properties: Altered electronic properties (thiophene is less polarizable than pyridine). Potential for metal coordination via sulfur.

Structural and Functional Analysis

Table 1: Key Features of Comparable Compounds

Electronic Effects

- Trifluoromethyl vs. Methoxy/Fluoro : The -CF₃ group in the target compound significantly lowers electron density at the pyridine ring, enhancing resistance to oxidative metabolism compared to methoxy or fluoro substituents .

- Amino Group vs. Methylamino: The primary amine in the target compound allows for stronger hydrogen bonding and salt formation, improving aqueous solubility over methylamino analogs .

Research Implications and Limitations

- Gaps in Data: Limited experimental data on the target compound’s biological activity or pharmacokinetics necessitates reliance on structural analogs for property predictions.

- Inferred Applications : The combination of -CF₃ and diol groups suggests utility in drug design for improved bioavailability and target engagement.

Biological Activity

2-((6-(Trifluoromethyl)pyridin-2-yl)amino)propane-1,3-diol is a compound characterized by its trifluoromethyl group attached to a pyridine ring, linked to an amino group and a propane-1,3-diol moiety. This unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

| Property | Value |

|---|---|

| IUPAC Name | 2-[[6-(trifluoromethyl)pyridin-2-yl]amino]propane-1,3-diol |

| Molecular Formula | C9H11F3N2O2 |

| Molecular Weight | 236.19 g/mol |

| InChI | InChI=1S/C9H11F3N2O2/c10-9(11,12)7-2-1-3-8(14-7)13-6(4-15)5-16/h1-3,6,15-16H,4-5H2,(H,13,14) |

The biological activity of this compound is largely attributed to its structural components. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to specific biological targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, similar pyridine derivatives have shown significant antibacterial and antifungal activities. The presence of the trifluoromethyl group has been linked to enhanced potency against microbial strains resistant to conventional treatments .

Case Study: Antibacterial Activity

A study investigating the antibacterial effects of related compounds found that modifications in the pyridine structure significantly influenced activity levels against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 4 mg/L to 32 mg/L against various pathogens .

Antifungal Activity

In vitro assays have demonstrated that compounds with trifluoromethyl groups can effectively inhibit fungal growth. For example, related derivatives showed promising results against Candida species, suggesting that this compound may possess similar antifungal properties .

Research Applications

The compound is being explored for multiple applications in medicinal chemistry:

- Drug Development : Its unique structure positions it as a potential lead compound for developing new therapeutics targeting specific diseases.

- Biological Research : Investigations into its interactions with biomolecules could provide insights into its mechanism of action and therapeutic potential.

- Agricultural Chemistry : Due to its biological activity, there is interest in evaluating its efficacy as an agrochemical agent.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Amino-6-(trifluoromethyl)pyridine | Moderate antibacterial activity |

| 3-Chloro-2-amino-5-(trifluoromethyl)pyridine | High antifungal activity |

| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propane-1,3-diol | Low toxicity in cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.